6-Ethoxy-2-fluoro-3-nitropyridine 6-Ethoxy-2-fluoro-3-nitropyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13583623
InChI: InChI=1S/C7H7FN2O3/c1-2-13-6-4-3-5(10(11)12)7(8)9-6/h3-4H,2H2,1H3
SMILES: CCOC1=NC(=C(C=C1)[N+](=O)[O-])F
Molecular Formula: C7H7FN2O3
Molecular Weight: 186.14 g/mol

6-Ethoxy-2-fluoro-3-nitropyridine

CAS No.:

Cat. No.: VC13583623

Molecular Formula: C7H7FN2O3

Molecular Weight: 186.14 g/mol

* For research use only. Not for human or veterinary use.

6-Ethoxy-2-fluoro-3-nitropyridine -

Specification

Molecular Formula C7H7FN2O3
Molecular Weight 186.14 g/mol
IUPAC Name 6-ethoxy-2-fluoro-3-nitropyridine
Standard InChI InChI=1S/C7H7FN2O3/c1-2-13-6-4-3-5(10(11)12)7(8)9-6/h3-4H,2H2,1H3
Standard InChI Key OMWILQWUXFOIBE-UHFFFAOYSA-N
SMILES CCOC1=NC(=C(C=C1)[N+](=O)[O-])F
Canonical SMILES CCOC1=NC(=C(C=C1)[N+](=O)[O-])F

Introduction

Key Characteristics:

  • The presence of electron-withdrawing groups (fluorine and nitro) significantly influences the reactivity of the compound.

  • The ethoxy group contributes to the molecule's solubility in organic solvents and modifies its electronic properties.

Synthesis

The synthesis of 6-Ethoxy-2-fluoro-3-nitropyridine involves multiple steps, typically beginning with the functionalization of the pyridine ring:

  • Introduction of Fluorine:

    • Fluorination is achieved via electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    • This step targets the second position on the pyridine ring due to its electronic properties.

  • Nucleophilic Substitution:

    • The ethoxy group is introduced through a nucleophilic substitution reaction using ethanol or other suitable alcohols in the presence of a base.

  • Nitration:

    • The nitro group is added at position 3 using nitrating agents like nitric acid or mixed acid systems under controlled conditions.

Industrial Considerations:

  • Reaction parameters such as temperature, reagent concentration, and reaction time are optimized for large-scale production.

  • Continuous flow reactors may be employed to enhance safety and efficiency during synthesis.

Synthetic Applications

6-Ethoxy-2-fluoro-3-nitropyridine serves as an intermediate in the preparation of more complex molecules, especially in medicinal chemistry. Its functional groups make it a versatile building block for:

  • Designing pharmaceutical agents.

  • Synthesizing heterocyclic compounds with biological activity.

Medicinal Chemistry

The compound's structure allows for modifications that can lead to molecules targeting specific biological pathways. For instance:

  • Its derivatives are explored for kinase inhibition, which is critical in cancer therapy.

  • It may also be used to develop compounds with antimicrobial or anti-inflammatory properties.

Reactivity Profile

The unique combination of substituents on the pyridine ring influences its chemical behavior:

  • Electrophilic Reactivity: The nitro group enhances the ring's susceptibility to nucleophilic attack.

  • Nucleophilic Reactivity: The ethoxy group can be replaced under certain conditions, allowing further functionalization.

  • Stability: The compound is generally stable under standard laboratory conditions but should be handled carefully due to its nitro functionality.

Safety Precautions:

  • The nitro group may pose risks related to flammability or explosiveness under certain conditions.

  • Proper personal protective equipment (PPE) such as gloves and goggles should be used during handling.

Data Table

PropertyValue/Description
Molecular FormulaC7H7FN2O3
Molecular Weight~186.14 g/mol
Functional GroupsEthoxy, Fluoro, Nitro
SolubilitySoluble in organic solvents
ApplicationsMedicinal chemistry, synthetic intermediate
Synthesis TechniquesElectrophilic fluorination, nucleophilic substitution, nitration

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